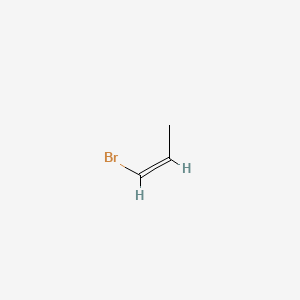

cis-1-Bromo-1-propene

Descripción general

Descripción

cis-1-Bromo-1-propene: is an aliphatic olefin with the molecular formula C3H5Br . It is a colorless liquid that is used primarily as a reactant in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the first carbon of a propene molecule, with the double bond in the cis configuration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Bromination of Propene: One common method for preparing cis-1-Bromo-1-propene involves the bromination of propene. This reaction typically requires a bromine source and a catalyst to facilitate the addition of bromine across the double bond of propene.

Lithium Powder Reaction: Another method involves the preparation of (Z)-1-lithio-1-propene using lithium powder.

Industrial Production Methods: Industrial production of this compound often involves the controlled bromination of propene in the presence of stabilizers to prevent unwanted side reactions. The reaction conditions are carefully monitored to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions:

Nucleophilic Substitution: cis-1-Bromo-1-propene can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and sodium azide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, potassium cyanide in dimethyl sulfoxide, sodium azide in dimethylformamide.

Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products such as 1-propenyl alcohol, 1-propenyl cyanide, or 1-propenyl azide can be formed.

Oxidation: Products such as 1,2-epoxypropane or other oxidized derivatives of propene.

Aplicaciones Científicas De Investigación

Organic Synthesis

Cis-1-Bromo-1-propene is primarily used as a reactant in organic synthesis . It serves as a precursor for various chemical compounds, including:

- Propenyllithium Compounds : Used in the synthesis of complex organic molecules.

- Allylic Bromides : Important intermediates in the preparation of pharmaceuticals and agrochemicals .

Polymer Chemistry

The compound is utilized in the production of polymers through:

- Radical Polymerization : It can act as a monomer or chain transfer agent in polymerization reactions, contributing to the synthesis of materials with specific properties .

Pharmaceutical Industry

In pharmaceutical applications, this compound is involved in:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : Its reactivity allows it to participate in various synthetic pathways to produce APIs used in medications .

Material Science

The compound finds applications in material science, particularly in:

- Thin Film Electronics : It is used in the formulation of electronic materials and coatings due to its ability to form stable thin films .

Case Study 1: Synthesis of Propenyllithium

A study demonstrated the use of this compound as a precursor for propenyllithium. The reaction conditions were optimized to achieve high yields, showcasing its effectiveness in synthesizing organolithium reagents crucial for further organic transformations.

Case Study 2: Polymerization Reactions

Research highlighted the role of this compound in radical polymerization processes. The compound was shown to influence the molecular weight and thermal properties of the resulting polymers, indicating its potential for tailoring material characteristics for specific applications.

Mecanismo De Acción

The mechanism of action of cis-1-Bromo-1-propene primarily involves its reactivity as an electrophile. The bromine atom attached to the propene molecule makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile or reagent used .

Comparación Con Compuestos Similares

trans-1-Bromo-1-propene: This is the trans isomer of 1-Bromo-1-propene, differing in the spatial arrangement of the bromine atom and the double bond.

2-Bromopropene: This compound has the bromine atom attached to the second carbon of the propene molecule.

1-Bromo-2-methyl-1-propene: This compound has a methyl group attached to the second carbon of the propene molecule along with the bromine atom on the first carbon.

Uniqueness of cis-1-Bromo-1-propene: The cis configuration of the double bond in this compound imparts unique reactivity and selectivity in chemical reactions compared to its trans isomer and other brominated propenes. This makes it particularly valuable in stereoselective synthesis and the preparation of specific intermediates .

Actividad Biológica

Overview

cis-1-Bromo-1-propene (CAS Number: 590-14-7) is an aliphatic olefin characterized by its bromine substituent on the first carbon of the propene chain. This compound has garnered attention in various fields, including organic synthesis and environmental microbiology, due to its unique reactivity and biological interactions.

- Molecular Formula : C₃H₅Br

- Molecular Weight : 120.98 g/mol

- Density : 1.423 g/mL at 25 °C

- Functional Group : Alkyl halide

- SMILES Notation : C\C=C\Br

- InChI Key : NNQDMQVWOWCVEM-IHWYPQMZSA-N

1. Microbial Metabolism

Research indicates that this compound can be metabolized by certain bacteria, particularly those containing the enzyme toluene dioxygenase. This enzyme facilitates the oxidation of various halogenated compounds, including this compound, leading to potential bioremediation applications in environments contaminated with halogenated hydrocarbons. A study demonstrated that Pseudomonas putida F1 effectively oxidizes this compound, indicating its potential as a substrate for microbial degradation processes .

2. Toxicological Studies

Toxicological assessments have shown that this compound exhibits significant cytotoxic effects on mammalian cells. In vitro studies reveal that exposure can lead to cell death and genotoxicity, raising concerns about its safety in industrial applications. The compound's reactivity as an alkylating agent suggests potential risks for DNA damage, which is a critical factor in evaluating its carcinogenic potential .

3. Pharmacological Potential

While primarily recognized for its industrial applications, there is emerging interest in the pharmacological properties of this compound. Preliminary research suggests it may serve as a precursor for synthesizing bioactive compounds, including potential anti-cancer agents. Its ability to undergo nucleophilic addition reactions makes it a valuable intermediate in organic synthesis, particularly for developing complex molecules with therapeutic properties .

Case Study 1: Microbial Degradation

A study published in the Journal of Bacteriology examined the oxidation of various halogenated ethenes and propenes by toluene dioxygenase from Pseudomonas putida F1. The findings indicated that this compound could be effectively utilized as a substrate for biotransformation processes, highlighting its potential role in bioremediation strategies aimed at reducing environmental contamination from halogenated solvents .

Case Study 2: Cytotoxicity Assessment

Research conducted on the cytotoxic effects of this compound revealed significant implications for human health. In vitro experiments demonstrated that exposure led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cultured human cells. These findings underscore the need for careful handling and regulation of this compound in industrial settings due to its toxicological profile .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(Z)-1-bromoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQDMQVWOWCVEM-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light yellow liquid; [Aldrich MSDS] | |

| Record name | 1-Bromo-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-13-6, 590-14-7 | |

| Record name | 1-Propene, 1-bromo-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-bromopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-1-Bromo-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.